molecular formula C14H15ClN2OS B1667041 AMG7703

AMG7703

Cat. No.: B1667041
M. Wt: 294.8 g/mol
InChI Key: AZYDQCGCBQYFSE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG7703 is a selective and allosteric agonist of the free fatty acid receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). This receptor is activated by short-chain fatty acids such as acetate and propionate. This compound has been primarily used in research related to inflammation and metabolic processes .

Scientific Research Applications

AMG7703 has a wide range of scientific research applications:

Preparation Methods

The synthesis of AMG7703 involves the preparation of phenylacetamide derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

AMG7703 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

AMG7703 acts as an allosteric agonist of the free fatty acid receptor 2 (FFA2). It binds to a site on the receptor distinct from the endogenous ligand binding site, leading to a conformational change that enhances receptor activation. This activation triggers the Gαi-coupled signaling pathway, resulting in the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of downstream signaling cascades. The compound also stimulates calcium mobilization in cells expressing FFA2 .

Comparison with Similar Compounds

AMG7703 is unique in its selectivity and allosteric modulation of FFA2. Similar compounds include:

This compound stands out due to its specific activation of FFA2 and its utility in studying the receptor’s role in metabolic and inflammatory processes.

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDQCGCBQYFSE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.